(4R)-2-amino-5-hydroxy-4-(2-nitrophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-5-HYDROXY-4-(2-NITROPHENYL)-8-[(Z)-(PHENYLIMINO)METHYL]-4H-CHROMENE-3-CARBONITRILE is a complex organic compound with a unique structure that includes amino, hydroxy, nitro, and phenyl groups
Preparation Methods
The synthesis of 2-AMINO-5-HYDROXY-4-(2-NITROPHENYL)-8-[(Z)-(PHENYLIMINO)METHYL]-4H-CHROMENE-3-CARBONITRILE typically involves multi-step reactions. One common synthetic route includes the condensation of 2-nitrobenzaldehyde with 2-amino-5-hydroxy-4H-chromene-3-carbonitrile under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various bases and acids.
Scientific Research Applications
2-AMINO-5-HYDROXY-4-(2-NITROPHENYL)-8-[(Z)-(PHENYLIMINO)METHYL]-4H-CHROMENE-3-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its chromene structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar compounds include other chromene derivatives with amino, hydroxy, and nitro groups. These compounds share some chemical properties but differ in their specific structures and reactivity. For example:
2-AMINO-4-HYDROXY-6-NITROCHROMENE: Similar structure but different substitution pattern.
5-AMINO-2-HYDROXY-4-NITROCHROMENE: Different position of the amino and hydroxy groups. The uniqueness of 2-AMINO-5-HYDROXY-4-(2-NITROPHENYL)-8-[(Z)-(PHENYLIMINO)METHYL]-4H-CHROMENE-3-CARBONITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H16N4O4 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(4R)-2-amino-5-hydroxy-4-(2-nitrophenyl)-8-(phenyliminomethyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H16N4O4/c24-12-17-20(16-8-4-5-9-18(16)27(29)30)21-19(28)11-10-14(22(21)31-23(17)25)13-26-15-6-2-1-3-7-15/h1-11,13,20,28H,25H2/t20-/m0/s1 |
InChI Key |
LZCYKNRPXUDPRJ-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=CC2=C3C(=C(C=C2)O)[C@H](C(=C(O3)N)C#N)C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C3C(=C(C=C2)O)C(C(=C(O3)N)C#N)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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